
2-(2-Cyanophenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-cianofenil)-2-metilpropanoico es un compuesto orgánico caracterizado por la presencia de un grupo ciano (-CN) unido a un anillo fenilo, que está conectado además a una parte de ácido metilpropanoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(2-cianofenil)-2-metilpropanoico se puede lograr a través de varios métodos. Un enfoque común implica la cianoacetilación de aminas, donde las aminas arilo o heterílicas sustituidas reaccionan con cianoacetatos de alquilo bajo diferentes condiciones de reacción . Por ejemplo, el tratamiento directo de aminas con cianoacetato de metilo sin disolvente a temperatura ambiente puede producir los compuestos cianoacetamida deseados . Otro método implica agitar cianoacetato de etilo con aminas a temperaturas elevadas, seguido de agitación durante la noche a temperatura ambiente .
Métodos de producción industrial
La producción industrial de ácido 2-(2-cianofenil)-2-metilpropanoico generalmente implica reacciones a gran escala utilizando condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(2-cianofenil)-2-metilpropanoico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo ciano se puede oxidar para formar ácidos carboxílicos u otros grupos funcionales.
Reducción: El grupo ciano se puede reducir a aminas primarias utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como nitración, halogenación y sulfonación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan con frecuencia.
Sustitución: Las reacciones de sustitución electrófila a menudo requieren catalizadores como ácido sulfúrico o cloruro de aluminio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo ciano puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas primarias.
Aplicaciones Científicas De Investigación
El ácido 2-(2-cianofenil)-2-metilpropanoico tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Sirve como bloque de construcción para la síntesis de diversos compuestos orgánicos y heterociclos.
Biología: Se utiliza en el desarrollo de moléculas biológicamente activas y productos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-cianofenil)-2-metilpropanoico implica su interacción con los objetivos y vías moleculares. El grupo ciano puede participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas, influyendo en su actividad y función. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
2-(2-cianofenil)-N-fenilacetamida: Este compuesto comparte el grupo ciano y el anillo fenilo, pero difiere en la parte de acetamida.
Ácido 2-cianofenilborónico: Este compuesto contiene un grupo ácido borónico en lugar de la parte de ácido metilpropanoico.
Singularidad
El ácido 2-(2-cianofenil)-2-metilpropanoico es único debido a su combinación específica de grupos funcionales, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-(2-cyanophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-6-4-3-5-8(9)7-12/h3-6H,1-2H3,(H,13,14) |
Clave InChI |
XQRYSFCNMMHPOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-[[3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B12301791.png)
![(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate](/img/structure/B12301796.png)
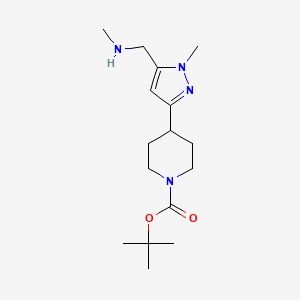
![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)
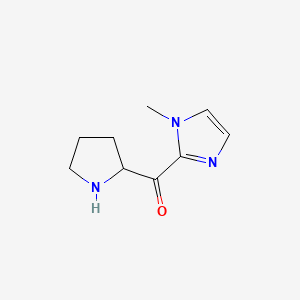
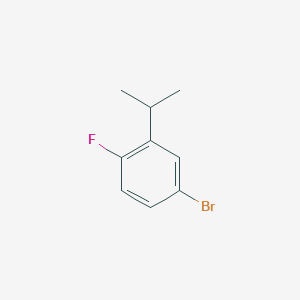

![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)
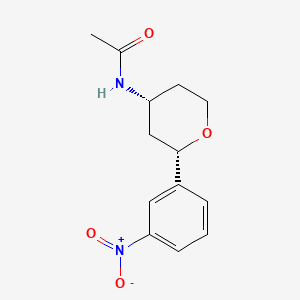
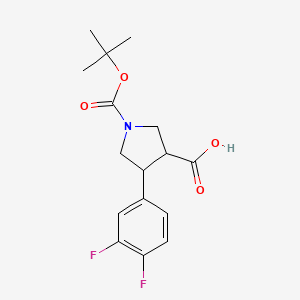
![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)

![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)
![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)
